molecular formula C22H19Br2NO3 B10853967 Decamethrin-d5

Decamethrin-d5

Cat. No.: B10853967
M. Wt: 510.2 g/mol
InChI Key: OWZREIFADZCYQD-YQYLVRRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decamethrin-d5 involves the incorporation of deuterium atoms into the Deltamethrin molecule. This is typically achieved through the deuteration of specific hydrogen atoms in the precursor compounds. The process involves several steps, including the esterification of (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano (3-phenoxy-d5)phenyl)methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography to achieve the desired deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Decamethrin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Decamethrin-d5 is extensively used in scientific research for various applications:

    Chemistry: As an internal standard in analytical chemistry for the quantification of Deltamethrin.

    Biology: Used in studies to understand the metabolic pathways and degradation products of Deltamethrin.

    Medicine: Investigated for its potential effects on human health and its role in the development of insecticide resistance.

    Industry: Employed in the formulation of insecticidal products and in quality control processes.

Mechanism of Action

Decamethrin-d5, like Deltamethrin, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prevents the closure of these channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect . The compound also interacts with the gamma-aminobutyric acid (GABA) receptor/ionophore complex, further contributing to its neurotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decamethrin-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods. This labeling allows for precise quantification and differentiation from non-labeled Deltamethrin in complex mixtures .

Properties

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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